molecular formula C20H18F2N6O3 B2867035 benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040676-83-2

benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2867035
CAS No.: 1040676-83-2
M. Wt: 428.4
InChI Key: ZHHLUIRFBUFKLK-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a 1H-tetrazol-5-yl group, which is a common feature in many pharmaceuticals due to its bioisosteric properties.


Chemical Reactions Analysis

Again, without specific information, it’s hard to provide an accurate analysis of the chemical reactions this compound might undergo .

Scientific Research Applications

Antimicrobial Chemotypes

The scaffold benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been identified as a new anti-mycobacterial chemotype. Structurally diverse benzo[d]thiazole-2-carboxamides were prepared and assessed for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several compounds showed potential anti-mycobacterial activity with low minimum inhibitory concentrations (MICs), indicating the promise of this scaffold in developing new anti-tuberculosis agents. This highlights the potential for related compounds to be investigated for antimicrobial applications (Pancholia et al., 2016).

Cannabinoid Receptor Antagonists

Compounds with piperazin-1-yl)methanone groups have been studied for their interaction with cannabinoid receptors. For instance, SR141716A is an inverse agonist at the human cannabinoid CB1 receptor, suggesting that similar compounds might exhibit activity at cannabinoid receptors and could be explored for potential therapeutic applications in conditions where modulation of the endocannabinoid system is beneficial (Landsman et al., 1997).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis and in vitro antimicrobial activity screening of pyridine derivatives, including compounds with piperazin-1-yl)methanone scaffolds. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, suggesting the potential for the development of new antimicrobial agents (Patel et al., 2011).

Antiproliferative Activity

The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and evaluated for antiproliferative activity, demonstrating the utility of this chemical framework in the development of cancer therapeutics. The structure-activity relationship studies could provide insights into designing more effective anticancer agents (Prasad et al., 2018).

Photopolymerization Initiators

Benzophenone derivatives, such as benzophenone-di-1,3-dioxane, have been explored as novel initiators for free radical photopolymerization, indicating potential applications in material science and engineering (Kemin et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s hard to provide an accurate analysis .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Without specific information, it’s hard to predict .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O3/c21-15-3-2-14(10-16(15)22)28-19(23-24-25-28)11-26-5-7-27(8-6-26)20(29)13-1-4-17-18(9-13)31-12-30-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHLUIRFBUFKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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